Cas no 82100-92-3 (4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole)

4-(4-Fluorophenyl)-2-hydrazino-1,3-thiazole is a fluorinated thiazole derivative with a reactive hydrazino functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 4-fluorophenyl moiety enhances its potential as a building block for biologically active compounds, particularly in the development of antimicrobial and anticancer agents. The thiazole core contributes to its stability and reactivity, while the hydrazino group allows for further derivatization, enabling the synthesis of heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and as a precursor for the development of novel therapeutic agents. Its well-defined structure ensures reproducibility in research applications.
4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole structure
82100-92-3 structure
Product Name:4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole
CAS No:82100-92-3
MF:C9H8FN3S
MW:209.243323326111
MDL:MFCD05207335
CID:868005
PubChem ID:4738275
Update Time:2026-04-29

4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-FLUOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE
    • 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole
    • MDL: MFCD05207335
    • Inchi: InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)
    • InChI Key: SEULEDUVYOUXCQ-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)F)C2=CSC(=N2)NN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

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Additional information on 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole

Recent Advances in the Study of 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole (CAS: 82100-92-3)

4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole (CAS: 82100-92-3) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its thiazole core and hydrazino functional group, has demonstrated promising biological activities, particularly in the context of antimicrobial and anticancer applications. The fluorophenyl moiety further enhances its potential for interaction with biological targets, making it a valuable scaffold for drug discovery.

Recent studies have focused on elucidating the molecular mechanisms underlying the compound's biological effects. A 2023 publication in the Journal of Medicinal Chemistry reported that 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole exhibits potent inhibitory activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed in vitro assays and molecular docking simulations to identify the compound's binding affinity for bacterial enzyme targets, such as DNA gyrase and dihydrofolate reductase.

In addition to its antimicrobial properties, research has highlighted the compound's potential in oncology. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole could induce apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer.

The synthesis and optimization of 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole derivatives have also been a focus of recent research. A 2022 study in Tetrahedron Letters detailed a novel synthetic route that improves yield and purity, utilizing microwave-assisted organic synthesis (MAOS) to reduce reaction times and enhance efficiency. This advancement is particularly relevant for scaling up production for further pharmacological testing.

Despite these promising findings, challenges remain in the development of 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Future research directions may include the design of prodrugs or nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 4-(4-fluorophenyl)-2-hydrazino-1,3-thiazole represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic profile, paving the way for clinical applications in infectious diseases and oncology.

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